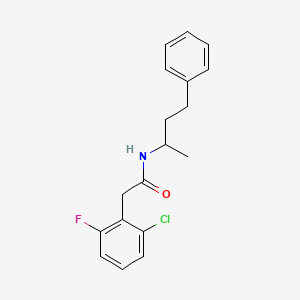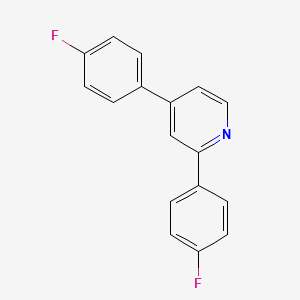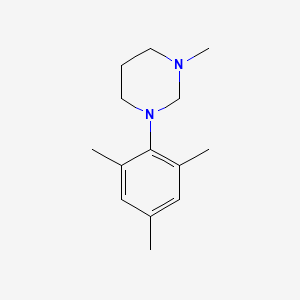
1-Mesityl-3-methylhexahydropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Mesityl-3-methylhexahydropyrimidine is a heterocyclic compound with the molecular formula C₁₄H₂₂N₂ It features a hexahydropyrimidine ring substituted with a mesityl group (2,4,6-trimethylphenyl) and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Mesityl-3-methylhexahydropyrimidine can be synthesized through a multi-step process involving the following key steps:
Formation of the Hexahydropyrimidine Ring: The hexahydropyrimidine ring can be synthesized by the condensation of appropriate diamines with aldehydes or ketones under acidic or basic conditions.
Introduction of the Mesityl Group: The mesityl group can be introduced via Friedel-Crafts alkylation using mesitylene and a suitable catalyst such as aluminum chloride.
Methylation: The final step involves the methylation of the nitrogen atom in the hexahydropyrimidine ring using methyl iodide or a similar methylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Mesityl-3-methylhexahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced derivatives.
Substitution: The mesityl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Nitrated or halogenated derivatives of the mesityl group.
Applications De Recherche Scientifique
1-Mesityl-3-methylhexahydropyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Mesityl-3-methylhexahydropyrimidine depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
1-Mesityl-3-(3-Sulfonatopropyl) Imidazolium: This compound has a similar mesityl group but differs in the presence of an imidazolium ring and a sulfonate group.
1-Mesityl-3-methylimidazolium: Similar in structure but contains an imidazolium ring instead of a hexahydropyrimidine ring.
Uniqueness: 1-Mesityl-3-methylhexahydropyrimidine is unique due to its hexahydropyrimidine ring structure, which imparts distinct chemical and physical properties compared to other mesityl-substituted compounds. This uniqueness makes it valuable for specific applications in chemistry and industry.
Propriétés
Formule moléculaire |
C14H22N2 |
|---|---|
Poids moléculaire |
218.34 g/mol |
Nom IUPAC |
1-methyl-3-(2,4,6-trimethylphenyl)-1,3-diazinane |
InChI |
InChI=1S/C14H22N2/c1-11-8-12(2)14(13(3)9-11)16-7-5-6-15(4)10-16/h8-9H,5-7,10H2,1-4H3 |
Clé InChI |
JPWCOOMMBPRSLD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)N2CCCN(C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


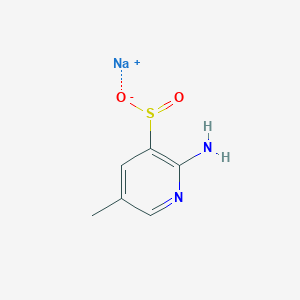
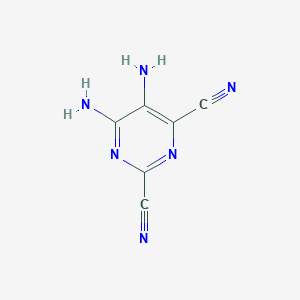
![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)
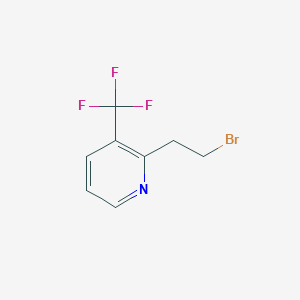
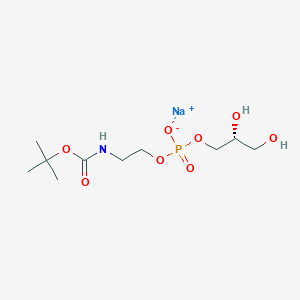
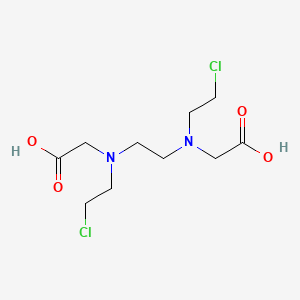
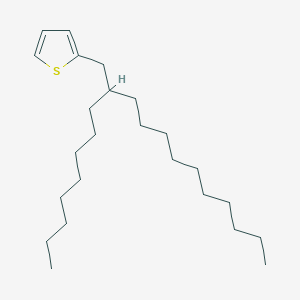
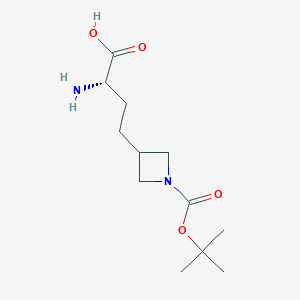
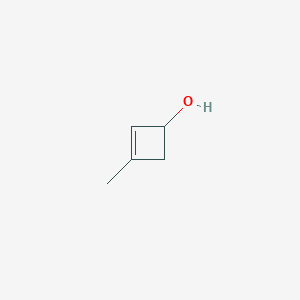
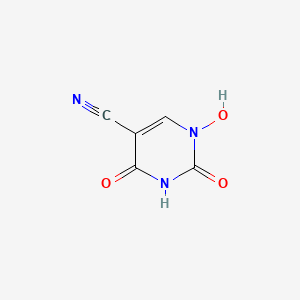
![4-Propyl-[2,2']bipyridinyl](/img/structure/B13118825.png)
